methyl (10R,12R,13E,19R)-13-ethylidene-17-hydroxy-16-oxa-8,15-diazahexacyclo[10.6.1.01,9.02,7.010,15.014,18]nonadeca-2,4,6,8-tetraene-19-carboxylate
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Overview
Description
Nareline is a natural product found in Alstonia scholaris with data available.
Scientific Research Applications
Synthesis and Chemical Structure
Synthesis Techniques : The compound has been synthesized through various methods. For example, Toyota et al. (1998) utilized a total synthesis approach involving homoallyl−homoallyl radical rearrangement processes (Toyota, Wada, Fukumoto, & Ihara, 1998). Additionally, Zhou et al. (2007) described the synthesis of methylene-2-ethynylcyclopropane analogues of nucleosides related to this compound (Zhou, Prichard, & Žemlička, 2007).
Chemical Structure Analysis : Various studies have focused on the molecular structure and conformation of this compound and related derivatives. For instance, Lynch et al. (1995) reported the crystal structures of related compounds, indicating a rigid azabicyclo[7.3.1]enediyne core, which is relevant for understanding the structural behavior of our compound of interest (Lynch, Fairhurst, Iliadis, Magnus, & Davis, 1995).
Chemical Reactions and Properties
Reaction Mechanisms : Studies have detailed various reaction mechanisms involving this compound. For example, the work by Bradbury, Gilchrist, and Rees (1982) on the synthesis of ethyl 4-methoxy-4a-methyl-4aH-benzocycloheptene-5-carboxylate offers insights into the reaction mechanisms and thermal rearrangements of similar compounds (Bradbury, Gilchrist, & Rees, 1982).
Chemical Derivatization : The derivatization of similar compounds for analytical purposes, such as NMR spectroscopy, has been explored. Desando and Ripmeester (2002) investigated the methylation of Athabasca oil sand asphaltene for analysis, which can be applied to understand the derivatization processes relevant to our compound (Desando & Ripmeester, 2002).
Properties
CAS No. |
63950-46-9 |
---|---|
Molecular Formula |
C20H20N2O4 |
Molecular Weight |
352.4 g/mol |
IUPAC Name |
methyl (10R,12R,13E,19R)-13-ethylidene-17-hydroxy-16-oxa-8,15-diazahexacyclo[10.6.1.01,9.02,7.010,15.014,18]nonadeca-2,4,6,8-tetraene-19-carboxylate |
InChI |
InChI=1S/C20H20N2O4/c1-3-9-10-8-13-17-20(14(10)18(23)25-2,11-6-4-5-7-12(11)21-17)15-16(9)22(13)26-19(15)24/h3-7,10,13-16,19,24H,8H2,1-2H3/b9-3+/t10-,13+,14-,15?,16?,19?,20?/m0/s1 |
InChI Key |
RTKCXWGAPBPXSB-WQEJXPQFSA-N |
Isomeric SMILES |
C/C=C/1\[C@@H]2C[C@@H]3C4=NC5=CC=CC=C5C4([C@@H]2C(=O)OC)C6C1N3O[C@@H]6O |
SMILES |
CC=C1C2CC3C4=NC5=CC=CC=C5C4(C2C(=O)OC)C6C1N3OC6O |
Canonical SMILES |
CC=C1C2CC3C4=NC5=CC=CC=C5C4(C2C(=O)OC)C6C1N3OC6O |
Synonyms |
nareline |
Origin of Product |
United States |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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